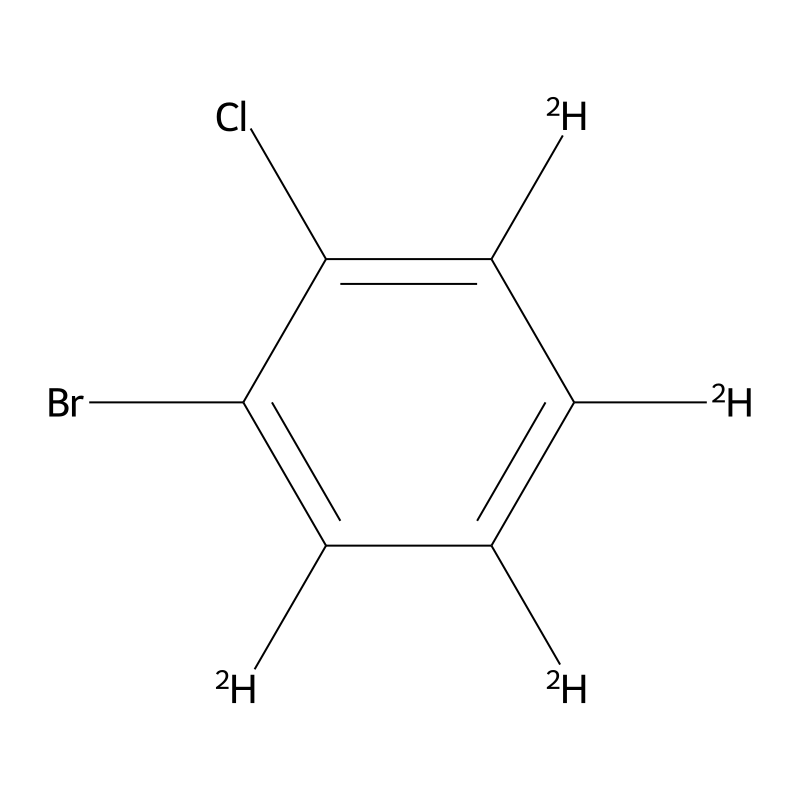2-BROMOCHLOROBENZENE-D4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Isotope Labeling for NMR Spectroscopy
One of the primary applications of 2-Bromochlorobenzene-d4 is in Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR spectroscopy is a technique used to study the structure of molecules by analyzing the behavior of atomic nuclei in a strong magnetic field. Hydrogen atoms are commonly used as reference points in NMR spectra. By replacing specific hydrogen atoms with deuterium, scientists can intentionally "silence" their signal in the spectrum, allowing for a clearer analysis of the remaining signals. This is particularly useful in complex molecules where overlapping signals from hydrogen atoms can obscure important information. 2-Bromochlorobenzene-d4 can be used as an internal standard in NMR experiments, providing a reference peak that doesn't interfere with the signals of interest in the sample molecule.
2-Bromochlorobenzene-D4 is a deuterated derivative of 2-bromochlorobenzene, a compound characterized by the presence of both bromine and chlorine substituents on a benzene ring. Its molecular formula is C6H4BrCl, with a molecular weight of 191.45 g/mol. The "D4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen, which is often used in various scientific applications, including nuclear magnetic resonance spectroscopy and tracer studies in biochemical research .
BCB-d4 itself does not possess a specific mechanism of action. Its primary function lies in its application as a research tool. The presence of deuterium allows scientists to study various processes involving BCB using techniques like NMR spectroscopy. For instance, BCB-d4 can be used to investigate protein-ligand interactions or track the metabolism of BCB in biological systems [1, 2].
BCB-d4 shares similar hazards with unlabeled BCB:
- Toxicity: BCB-d4 is likely moderately toxic upon ingestion, inhalation, or skin contact [5].
- Flammability: Flammable liquid. Keep away from heat, sparks, and open flames [5].
- Skin and eye irritant: May cause irritation upon contact [5].
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling BCB-d4.
- Work in a well-ventilated fume hood.
- Follow proper disposal procedures according to local regulations.
Data source:
- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, such as sodium iodide or amines, under appropriate conditions.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles attack the benzene ring, leading to the formation of new substituents.
- Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The specific reactivity will depend on the conditions and reagents used during these reactions .
Research on the biological activity of 2-bromochlorobenzene-D4 is limited, but compounds with similar structures have been studied for their potential toxicity and biological effects. Generally, brominated and chlorinated aromatic compounds are known to exhibit various degrees of toxicity and environmental persistence. They may disrupt endocrine functions or exhibit carcinogenic properties in certain contexts. The deuterated form may be utilized in biological studies to trace metabolic pathways without altering the compound's fundamental reactivity .
The synthesis of 2-bromochlorobenzene-D4 typically involves the following steps:
- Preparation of Diazotized Intermediate: Begin with o-chloroaniline (2-chloroaniline), which is diazotized using sodium nitrite in acidic conditions.
- Substitution Reaction: The diazonium salt is then reacted with cuprous bromide to introduce the bromine atom onto the aromatic ring.
- Deuteration: In subsequent steps, hydrogen atoms are replaced with deuterium through various methods, such as using deuterated solvents or reagents during the reaction process.
This synthetic route allows for high yields and purity of the desired compound .
2-Bromochlorobenzene-D4 has several applications across different fields:
- Nuclear Magnetic Resonance Spectroscopy: Due to its deuterated nature, it serves as an internal standard or solvent in NMR studies.
- Tracer Studies: It can be used in metabolic studies to track the behavior of compounds within biological systems.
- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry .
Interaction studies involving 2-bromochlorobenzene-D4 focus on its behavior in biological systems or its interactions with other chemical entities. Such studies may include:
- Metabolic Pathway Analysis: Using deuterated compounds allows researchers to trace metabolic pathways without interference from naturally occurring hydrogen isotopes.
- Protein
2-Bromochlorobenzene-D4 shares structural similarities with several other halogenated benzene derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-chlorobenzene | C6H4BrCl | Different substitution pattern; ortho position |
| 1-Bromo-3-chlorobenzene | C6H4BrCl | Meta substitution; differing reactivity |
| 1-Bromo-4-chlorobenzene | C6H4BrCl | Para substitution; distinct physical properties |
| 2-Chlorobromobenzene | C6H4BrCl | Similar structure but lacks deuteration |
| 1-Bromo-2-fluorobenzene | C7H6BrF | Contains fluorine instead of chlorine |
The uniqueness of 2-bromochlorobenzene-D4 lies in its specific combination of bromine and chlorine substituents at the ortho position along with deuteration, which enhances its utility in scientific research compared to its non-deuterated counterparts .








